molecular formula C14H21ClN2O2 B1423482 2-(2-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride CAS No. 1334148-90-1

2-(2-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride

Cat. No.: B1423482
CAS No.: 1334148-90-1
M. Wt: 284.78 g/mol
InChI Key: UDHZMOADSAFRGO-UHFFFAOYSA-N
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Description

2-(2-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride is a useful research compound. Its molecular formula is C14H21ClN2O2 and its molecular weight is 284.78 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

Researchers have synthesized various derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, investigating their antidepressant and antianxiety activities through different behavioral tests. These compounds, including the target molecule, have shown promising results in reducing immobility times and demonstrating significant antianxiety activity, suggesting potential therapeutic applications in mental health disorders (J. Kumar et al., 2017).

Cardiovascular Activity

Another study focused on the synthesis of 1,4-substituted piperazine derivatives and their alpha-adrenoceptors affinity, as well as alpha 1-adrenoceptor antagonistic properties. This research indicates that certain derivatives can significantly influence cardiovascular activity by displacing prazosin from cortical binding sites and exhibiting antagonistic activity against phenylephrine-induced contraction in isolated rat aorta, pointing towards potential applications in cardiovascular disease management (H. Marona et al., 2011).

Anticancer Activity

A novel heterocyclic compound was synthesized and evaluated for its in vitro anticancer activities against human bone cancer cell lines. This study not only highlights the compound's promising anticancer potential but also uses molecular docking to investigate its possible antiviral activities, showcasing the molecule's versatility in therapeutic applications (G. Lv et al., 2019).

Antihypertensive and Antiarrhythmic Activities

Research into xanthone derivatives containing piperazine moieties has unveiled compounds with significant electrocardiographic, anti-arrhythmic, and antihypertensive activity. These findings are crucial for developing new therapeutic agents targeting cardiovascular disorders, demonstrating the chemical's potential in creating dual antihypertensive agents (H. Marona et al., 2008).

Serotonin Receptor Agonist Properties

A study on 1-(m-Trifluoromethylphenyl)-piperazine revealed its inhibitory action on the specific binding of tritiated serotonin to rat brain membranes, indicating its function as a serotonin receptor agonist. This suggests potential applications in treating disorders related to serotonin dysregulation, further highlighting the compound's significance in neurological and psychiatric research (R. Fuller et al., 1978).

Properties

IUPAC Name

2-(2-methylphenoxy)-1-piperazin-1-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c1-11-5-3-4-6-13(11)18-12(2)14(17)16-9-7-15-8-10-16;/h3-6,12,15H,7-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHZMOADSAFRGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)C(=O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334148-90-1
Record name 1-Propanone, 2-(2-methylphenoxy)-1-(1-piperazinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334148-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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